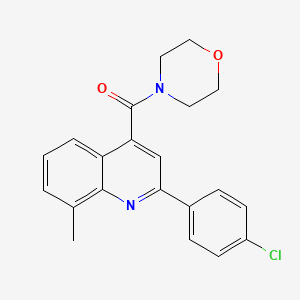

2-(4-chlorophenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods, including cyclocondensation, cyclization, and modifications of classical syntheses to introduce different substituents on the quinoline nucleus. Recent approaches for the synthesis of quinolines, including the compound of interest, utilize propargylic alcohols as building blocks, employing strategies such as cycloisomerization and cyclization processes to generate these heterocycles efficiently (Mishra et al., 2022).

Molecular Structure Analysis

Quinoline derivatives like 2-(4-Chlorophenyl)-8-methyl-4-(4-morpholinylcarbonyl)quinoline feature a bicyclic structure where a benzene ring is fused with a pyridine ring. This structure is pivotal in defining their chemical reactivity and interaction with biological targets. The presence of various functional groups influences their electronic and spatial configuration, significantly affecting their molecular properties and interactions (Pereira et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including addition, alkylation, chlorination, and acylation. These reactions are crucial for modifying the quinoline core to achieve desired properties and biological activities. For instance, the functionalization of the quinoline ring can lead to the development of compounds with enhanced pharmacological properties (Abu‐Hashem et al., 2023).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are critical for their application in drug formulation and material science. For instance, the introduction of chlorophenyl and morpholinylcarbonyl groups may affect the lipophilicity and solubility of the compound, which are important parameters in drug design and development.

Chemical Properties Analysis

Quinoline derivatives exhibit a broad range of chemical properties due to the versatility of the quinoline nucleus. They can act as bases, participate in hydrogen bonding, and undergo electrophilic and nucleophilic substitutions. These chemical properties make quinoline derivatives suitable for various applications, including as corrosion inhibitors, where their ability to form stable chelating complexes is utilized (Verma et al., 2020).

Wissenschaftliche Forschungsanwendungen

Photochemistry and Synthesis

Research has explored the photochemical behavior of quinoline derivatives, including those similar to the target compound. Studies show that quinolinecarbonitriles undergo photochemical reactions under specific conditions to form various products, indicating their potential application in synthetic photochemistry (HataNorisuke & OhtsukaRyoichi, 1975).

Kinase Inhibition for Therapeutic Applications

Quinoline derivatives have been optimized as potent inhibitors of Src kinase activity, a crucial target in cancer therapy. Modifications of the quinoline structure, including various substituents, have led to significant enhancements in inhibitory activity against Src kinase, highlighting their potential as therapeutic agents (D. Boschelli et al., 2001).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, due to their efficient fluorophore properties, are widely used in studying biological systems. Their applications extend to DNA fluorophores, with ongoing research focused on developing new compounds for enhanced sensitivity and selectivity in biological assays (I. Aleksanyan & L. Hambardzumyan, 2013).

Catalysis and Organic Synthesis

The design and development of new catalysts based on quinoline structures for the oxidative dehydrogenation of tetrahydroquinolines have been reported. These catalysts allow reactions to proceed efficiently under ambient conditions, demonstrating the utility of quinoline derivatives in medicinal chemistry and catalysis (Alison E. Wendlandt & S. Stahl, 2014).

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-3-2-4-17-18(21(25)24-9-11-26-12-10-24)13-19(23-20(14)17)15-5-7-16(22)8-6-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIISNZQQPJVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)

![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)

![N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4617824.png)